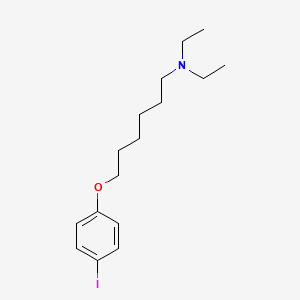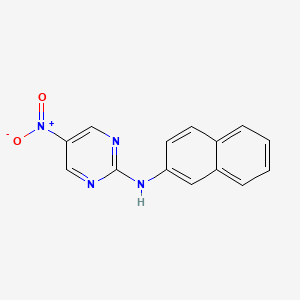![molecular formula C21H24N2OS B5089393 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile, also known as BPTM, is a novel compound that has gained significant attention in the scientific research community. BPTM is a nicotinonitrile derivative that has shown promising results in various applications, including cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific research applications. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. In addition, the mechanism of action of this compound is not fully understood, which may limit its application in certain research areas.
Orientations Futures
There are several future directions for research on 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile. One direction is to further investigate the mechanism of action of this compound in cancer cells, neurodegenerative diseases, and inflammation. Another direction is to explore the potential of this compound as a therapeutic agent in various diseases. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile involves a multistep process, starting from the reaction of 3-butylbenzaldehyde and ethyl cyanoacetate to form the intermediate compound. This intermediate is then reacted with thioacetic acid to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has shown promising results in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects in various animal models.
Propriétés
IUPAC Name |
2-[2-(3-butylphenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-5-6-8-17-9-7-10-18(11-17)20(24)13-25-21-19(12-22)15(3)14(2)16(4)23-21/h7,9-11H,5-6,8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKSPUDICLQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)C(=O)CSC2=C(C(=C(C(=N2)C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
